molecular formula C11H10O5 B8544746 7-Acetyl-1,4-benzodioxan-2-carboxylic acid

7-Acetyl-1,4-benzodioxan-2-carboxylic acid

Cat. No. B8544746
M. Wt: 222.19 g/mol
InChI Key: DUHBKUNAJQULTQ-UHFFFAOYSA-N
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Patent
US04188390

Procedure details

Aqueous sodium hydroxide solution (1.2 g., in 5 ml. water) was added to a stirred solution of the product (7 g.) from (A) in ethanol (25 ml.) at 15° C. The reaction temperature was maintained below 25° C. for 1/2 hour then the mixture evaporated in vacuo, the residue triturated with water, acidified with concentrated hydrochloric acid and extracted with chloroform. The combined chloroform extracts were dried (MgSO4), evaporated in vacuo and the residue (1.46 g.) recrystallized from ethyl acetate/methanol to give 7-acetyl-1,4-benzodioxan-2-carboxylic acid, m.p. 167°-168° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[O:3]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][CH2:5][CH:4]1[C:13](N1CCNCC1)=[O:14].[CH2:21]([OH:23])[CH3:22]>>[C:21]([C:10]1[CH:11]=[CH:12][C:7]2[O:6][CH2:5][CH:4]([C:13]([OH:14])=[O:1])[O:3][C:8]=2[CH:9]=1)(=[O:23])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(COC2=C1C=CC=C2)C(=O)N2CCNCC2
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained below 25° C. for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the mixture evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue (1.46 g.) recrystallized from ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(OC(CO2)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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